

Gas Phase Basicity of cis-1,5-Diaminocyclooctane: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclooctane-1,5-diamine	
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This technical guide provides a comprehensive overview of the gas phase basicity of cis-1,5-diaminocyclooctane, a molecule of significant interest due to its exceptionally high basicity for a primary diamine. This document details the quantitative thermodynamic data, the experimental methodologies used for its determination, and the structural basis for its remarkable properties.

Executive Summary

Cis-1,5-diaminocyclooctane has been identified as one of the most basic primary diamines in the gas phase, with a gas phase basicity (GB) exceeding that of 1,4-diaminobutane (putrescine).[1][2] This enhanced basicity is not due to a higher proton affinity (PA), which is in fact slightly lower than that of putrescine, but rather to a significantly more favorable entropy of protonation.[1] The cyclic structure of cis-1,5-diaminocyclooctane allows its protonated form to adopt a conformation that is highly stabilized by a strong intramolecular hydrogen bond, without the significant loss of conformational entropy that occurs upon the cyclization of linear diamines upon protonation.[1] Understanding the gas phase basicity of such molecules is crucial for fundamental chemical theory and has implications for designing molecules with tailored basicities in various applications, including catalysis and drug design.

Quantitative Data

The gas phase basicity and proton affinity of cis-1,5-diaminocyclooctane have been determined relative to reference compounds. The data is summarized in the table below.



Compound	Gas Phase Basicity (GB) at 298 K (kcal mol ⁻¹)	Proton Affinity (PA) at 298 K (kcal mol ⁻¹)	Data Source
cis-1,5- Diaminocyclooctane	225.1 ± 0.2 (estimated)	Slightly lower than 1,4-diaminobutane	[1]
1,4-Diaminobutane (Putrescine)	222.8	232.0	[2]
Canavanine	Not directly reported, used as a reference base	239.2 ± 2.2	[3]

Note: The Gas Phase Basicity of cis-1,5-diaminocyclooctane is estimated from the reported Δ GB of 2.3 \pm 0.2 kcal mol⁻¹ relative to 1,4-diaminobutane[1] and the known GB of 1,4-diaminobutane from the NIST database[2].

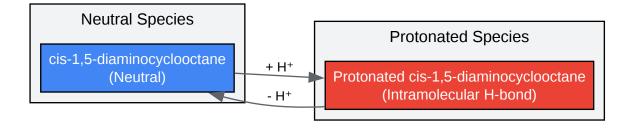
The Structural Basis for Enhanced Basicity

The high gas phase basicity of cis-1,5-diaminocyclooctane is a direct consequence of its stereochemistry. Upon protonation, the molecule can adopt a conformation where the two amino groups are brought into close proximity, allowing for the formation of a strong, linear intramolecular hydrogen bond. This is a key stabilizing interaction in the protonated species.

Unlike linear diamines, which must undergo a significant reduction in conformational freedom to form a cyclic, hydrogen-bonded structure upon protonation (a process with an unfavorable entropy change), the pre-organized cyclic backbone of cis-1,5-diaminocyclooctane facilitates this arrangement with a much smaller entropic penalty.[1]

Below is a diagram illustrating the protonation and subsequent conformational change of cis-1,5-diaminocyclooctane.





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Caption: Protonation equilibrium of cis-1,5-diaminocyclooctane.

Experimental Protocols

The determination of the gas phase basicity of cis-1,5-diaminocyclooctane was primarily achieved using Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry, coupled with Collision-Induced Dissociation (CID) of proton-bound dimers.

Synthesis of cis-1,5-Diaminocyclooctane

The synthesis of cis-1,5-diaminocyclooctane was accomplished starting from the ditosylate of cis-1,5-cyclooctanediol.[1] While a detailed, step-by-step protocol is not provided in the primary literature, the general transformation involves the displacement of the tosylate leaving groups with an amino group precursor (such as azide followed by reduction, or direct amination).

Determination of Gas Phase Basicity

The relative gas phase basicity was determined using the extended kinetic method, which involves the analysis of the fragmentation of proton-bound dimers upon collisional activation.

Experimental Workflow:

- Ion Generation: The neutral diamine and a reference base are introduced into the FT-ICR mass spectrometer. Protonated ions of both species are generated, often via chemical ionization or electrospray ionization.
- Proton-Bound Dimer Formation: The protonated species are allowed to react with the neutral molecules present in the cell to form proton-bound dimers, [M₁-H-M₂]⁺, where M₁ is the analyte and M₂ is the reference base.



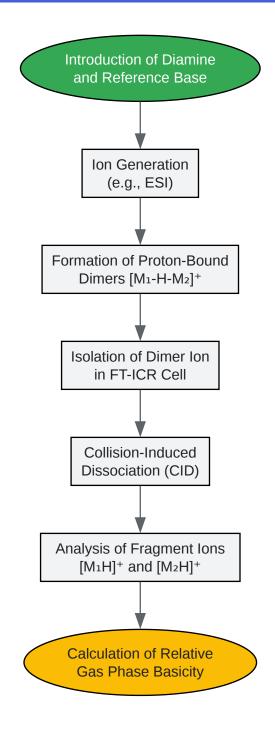




- Ion Isolation: The specific proton-bound dimer of interest is isolated within the FT-ICR cell using a series of radiofrequency pulses to eject all other ions.
- Collision-Induced Dissociation (CID): The isolated proton-bound dimer is translationally
 excited by applying a resonant radiofrequency pulse, causing it to collide with a neutral
 collision gas (e.g., argon) that is pulsed into the cell. The increased internal energy from the
 collision leads to the dissociation of the dimer.
- Fragment Ion Analysis: The relative abundances of the fragment ions ([M₁H]⁺ and [M₂H]⁺) are measured. The ratio of these fragment ions is related to the relative gas phase basicities of the two amines.

The following diagram illustrates the general workflow for this experimental approach.





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Caption: Experimental workflow for GB determination by CID of proton-bound dimers.

Key Experimental Considerations:

 Pressure: The pressure within the FT-ICR cell is typically maintained at a low level (e.g., 10⁻⁸ to 10⁻⁹ Torr) to ensure that ion-molecule reactions can be controlled. During CID, the pressure of the collision gas is transiently increased.



- Collision Energy: The kinetic energy imparted to the proton-bound dimer before collision is a
 critical parameter that influences the fragmentation ratio. By varying the collision energy, a
 thermochemical analysis can be performed to extract the relative proton affinities and
 entropies of protonation.
- Reference Bases: A series of reference bases with well-established gas phase basicities are
 used to "bracket" the basicity of the analyte. For cis-1,5-diaminocyclooctane, canavanine
 was used as a reference base that formed stable proton-bound dimers.[1]

Conclusion

The study of cis-1,5-diaminocyclooctane provides a clear and compelling example of how stereochemical pre-organization can lead to a significant enhancement of gas phase basicity, primarily through a favorable entropic contribution to the protonation reaction. The experimental determination of its gas phase basicity using FT-ICR mass spectrometry and the kinetic method highlights a powerful approach for probing the intrinsic thermochemical properties of molecules in the absence of solvent effects. These findings are of fundamental importance to physical organic chemistry and can inform the design of novel superbases and molecules with tailored proton affinities for applications in catalysis and materials science.

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